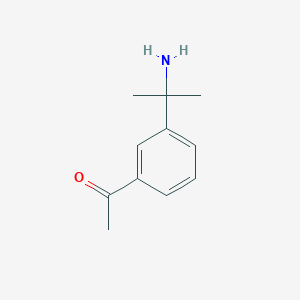

3-Acetyl-alpha,alpha-dimethylbenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-[3-(2-aminopropan-2-yl)phenyl]ethanone |

InChI |

InChI=1S/C11H15NO/c1-8(13)9-5-4-6-10(7-9)11(2,3)12/h4-7H,12H2,1-3H3 |

InChI Key |

XHJWAJRJKSSKJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(C)(C)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl Alpha,alpha Dimethylbenzylamine

Established Synthetic Routes to 3-Acetyl-alpha,alpha-dimethylbenzylamine

A plausible multi-step synthesis for this compound can be conceptualized through the use of isocyanate intermediates, which are versatile precursors for the generation of amine functionalities. This hypothetical route would likely begin with an unsaturated precursor, which is then transformed through a series of reactions to yield the final product.

Multi-Step Synthesis via Isocyanate Intermediates

The use of isocyanate intermediates provides a reliable method for the introduction of an amine group onto a carbon framework. The general strategy involves the formation of the isocyanate, followed by its hydrolysis to the corresponding amine.

Ozonolysis is a powerful organic reaction where ozone is employed to cleave unsaturated bonds, such as those found in alkenes and alkynes. This cleavage typically results in the formation of carbonyl compounds. In a hypothetical synthesis of this compound, a suitable unsaturated precursor could be envisioned. For instance, a molecule containing a double bond at the position where the amine group is to be introduced could be subjected to ozonolysis. This would generate a carbonyl intermediate, which is a necessary precursor for the subsequent steps leading to the amine.

The general mechanism of ozonolysis involves the initial addition of ozone to the double bond to form a primary ozonide, which then rearranges to a more stable secondary ozonide. The work-up conditions following ozonide formation are critical in determining the final product.

| Reaction Step | Description | Key Reagents | Intermediate/Product |

| Ozonolysis | Cleavage of a carbon-carbon double bond. | Ozone (O₃) | Ozonide |

| Reductive Work-up | Conversion of the ozonide to aldehydes or ketones. | Zinc (Zn), Dimethyl sulfide (B99878) (DMS) | Carbonyl compound |

Following the formation of a carbonyl compound via ozonolysis, the subsequent steps would be aimed at converting this into the target amine. One established method to achieve this involves the conversion of a carboxylic acid derivative (which can be formed from the carbonyl compound) into an isocyanate, followed by hydrolysis.

Isocyanates react with water in the presence of an acid catalyst to yield a primary amine and carbon dioxide. This reaction proceeds through the formation of a carbamic acid intermediate, which is unstable and readily decarboxylates to give the amine.

| Reaction Step | Description | Key Reagents | Intermediate/Product |

| Isocyanate Formation | Conversion of a carboxylic acid derivative (e.g., acyl azide (B81097) via Curtius rearrangement). | Diphenylphosphoryl azide (DPPA) | Isocyanate |

| Hydrolysis | Reaction of the isocyanate with water to form the amine. | Acid catalyst (e.g., HCl), Water (H₂O) | Primary amine |

Strategic Approaches for Alpha,Alpha-Disubstituted Benzylamine (B48309) Frameworks

The synthesis of molecules containing an alpha,alpha-disubstituted benzylamine framework presents a unique set of challenges, primarily centered around the construction of the quaternary carbon center attached to the nitrogen atom.

Construction of Quaternary Centers via C-C Bond Formation

The creation of a quaternary carbon, a carbon atom bonded to four other carbon atoms, is a fundamental challenge in organic synthesis. For the alpha,alpha-dimethylbenzylamine core, this involves forming two new carbon-carbon bonds at the benzylic position. Various methods can be employed, including the use of organometallic reagents to add alkyl groups to a suitable electrophile. For instance, the reaction of an organometallic species with a nitrile could be a viable route to such a structure.

Advanced Functionalization of Amino Acid Precursors

Another sophisticated strategy involves starting with readily available alpha-amino acids. These molecules already possess the core amine functionality and a carboxylic acid group that can be manipulated. Through a series of functional group interconversions and carbon-carbon bond-forming reactions, the desired alpha,alpha-disubstituted framework can be constructed. This approach often offers excellent control over stereochemistry, which is a significant advantage in the synthesis of chiral molecules.

Convergent and Divergent Synthesis Utilizing this compound as a Key Synthon

The utility of a chemical compound as a key synthon is determined by its ability to be strategically incorporated into larger, more complex molecules through either convergent or divergent synthetic plans. In a convergent synthesis, different fragments of the target molecule are prepared separately and then joined together at a late stage. Conversely, a divergent synthesis involves the modification of a common intermediate to produce a variety of structurally related compounds.

While no specific examples of convergent or divergent syntheses using this compound have been documented, its structure suggests potential applications in both approaches. The presence of the acetyl group, the tertiary amine, and the aromatic ring provides multiple points for chemical modification and connection.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The integration of a synthon like this compound into an MCR could offer a rapid route to diverse molecular scaffolds.

For instance, the amine functionality could potentially participate in well-known MCRs such as the Ugi or Mannich reactions. However, a thorough review of the scientific literature, including studies on the ensembling of multiple MCRs for the synthesis of pseudo-peptides, does not yield any specific examples involving this compound. The existing literature on MCRs primarily focuses on the development of new reactions and their application in synthesizing bioactive compounds, without mentioning the specific use of this particular benzylamine derivative.

Chemical Reactivity and Derivatization of 3 Acetyl Alpha,alpha Dimethylbenzylamine

Functional Group Interconversions of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, enabling it to react with a variety of electrophiles to form a diverse array of derivatives.

The primary amine can participate in nucleophilic substitution and addition reactions. While specific examples with 3-Acetyl-alpha,alpha-dimethylbenzylamine are not documented, similar primary amines are known to react with alkyl halides, epoxides, and other electrophilic species.

Primary amines readily react with carboxylic acids and their derivatives (such as acid chlorides and anhydrides) to form stable amide bonds. This reaction, known as acylation, is a fundamental transformation in organic synthesis. The general reaction would involve the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Hypothetical Reaction Scheme for Amide Formation:

| Reagent | Product |

| Acetyl chloride | N-(3-acetyl-alpha,alpha-dimethylbenzyl)acetamide |

| Benzoyl chloride | N-(3-acetyl-alpha,alpha-dimethylbenzyl)benzamide |

The reaction of this compound with chloroformates or isocyanates would be expected to yield carbamate derivatives. Carbamates are often used as protecting groups for amines in multi-step syntheses.

Hypothetical Reaction Scheme for Carbamate Formation:

| Reagent | Product |

| Ethyl chloroformate | Ethyl (3-acetyl-alpha,alpha-dimethylbenzyl)carbamate |

| Phenyl isocyanate | 1-(3-acetyl-alpha,alpha-dimethylbenzyl)-3-phenylurea |

Sulfonamides can be prepared by the reaction of the primary amine with sulfonyl chlorides. This reaction, often carried out in the presence of a base, results in the formation of a stable nitrogen-sulfur bond.

Hypothetical Reaction Scheme for Sulfonamide Formation:

| Reagent | Product |

| Benzenesulfonyl chloride | N-(3-acetyl-alpha,alpha-dimethylbenzyl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | N-(3-acetyl-alpha,alpha-dimethylbenzyl)-4-methylbenzenesulfonamide |

Transformations at the Acetyl Ketone Group

The carbonyl group of the acetyl moiety is electrophilic and can undergo nucleophilic addition reactions.

Ketones react with hydroxylamine (B1172632) and its derivatives to form oximes. This condensation reaction involves the initial nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule.

Hypothetical Reaction Scheme for Oxime Formation:

| Reagent | Product |

| Hydroxylamine | 1-(3-(1-(hydroxyimino)ethyl)phenyl)-2-methylpropan-2-amine |

| Methoxyamine | 1-(3-(1-(methoxyimino)ethyl)phenyl)-2-methylpropan-2-amine |

Further Carbonyl Functionalization

The carbonyl group of this compound can undergo a range of reactions typical of ketones. These include nucleophilic additions, reductions, and condensations. For instance, reduction of the ketone would yield the corresponding secondary alcohol, which could serve as a precursor for esterification or etherification.

Furthermore, reactions with organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of tertiary alcohols, thereby extending the carbon framework. Condensation reactions with amines or hydrazines can also be envisaged to form imines or hydrazones, respectively.

| Reaction Type | Reagent | Expected Product |

| Reduction | Sodium borohydride | 3-(1-hydroxyethyl)-alpha,alpha-dimethylbenzylamine |

| Grignard Reaction | Methylmagnesium bromide | 3-(1-hydroxy-1-methylethyl)-alpha,alpha-dimethylbenzylamine |

| Wittig Reaction | Methylenetriphenylphosphorane | 3-(prop-1-en-2-yl)-alpha,alpha-dimethylbenzylamine |

| Reductive Amination | Ammonia (B1221849), H2/Pd | 3-(1-aminoethyl)-alpha,alpha-dimethylbenzylamine |

Aromatic Ring Functionalization and Regioselective Transformations

The substitution pattern of the benzene (B151609) ring can be further modified through various aromatic functionalization reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these transformations.

Electrophilic Aromatic Substitution with Amine Directing Effects

The alpha,alpha-dimethylbenzylamine group is an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, the acetyl group is a deactivating group and a meta-director. In this compound, the two groups are in a meta-relationship. The positions ortho and para to the activating alpha,alpha-dimethylbenzylamine group (positions 2, 4, and 6) are activated, while the positions ortho and para to the deactivating acetyl group (positions 2, 4, and 6) are deactivated. The position meta to the acetyl group (position 5) is less deactivated.

Therefore, electrophilic substitution is most likely to occur at the positions ortho to the strongly activating amine group, namely positions 2 and 6. The steric hindrance from the bulky alpha,alpha-dimethyl group might favor substitution at the less hindered position 6.

Ortho-Metalation Strategies for Benzylamine (B48309) Analogues

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In benzylamine analogues, the nitrogen atom of the amine can coordinate to an organolithium reagent, directing deprotonation to the ortho position of the aromatic ring. wikipedia.orgorganic-chemistry.orgbaranlab.org This strategy allows for the introduction of a wide range of electrophiles at a specific position.

For this compound, the tertiary amine functionality can act as a directed metalation group (DMG). Treatment with a strong base like n-butyllithium or sec-butyllithium would be expected to lead to lithiation at the C2 or C6 position. Subsequent reaction with an electrophile would introduce a new substituent at this position. The presence of the acetyl group might influence the efficiency and regioselectivity of this process.

| Electrophile | Expected Product after Ortho-Metalation |

| CO2 | 2-carboxy-3-acetyl-alpha,alpha-dimethylbenzylamine |

| I2 | 3-acetyl-2-iodo-alpha,alpha-dimethylbenzylamine |

| (CH3)3SiCl | 3-acetyl-2-(trimethylsilyl)-alpha,alpha-dimethylbenzylamine |

| CH3CHO | 3-acetyl-2-(1-hydroxyethyl)-alpha,alpha-dimethylbenzylamine |

This table illustrates potential products based on established ortho-metalation strategies for benzylamines. Specific experimental outcomes for this compound may vary.

Dealkylation and Transalkylation Strategies for Tertiary Amines

The tertiary amine group in this compound can be modified through dealkylation or transalkylation reactions, which involve the cleavage of one or more of the carbon-nitrogen bonds.

Von Braun Reaction and Related C-N Bond Cleavage

The von Braun reaction is a classic method for the dealkylation of tertiary amines using cyanogen bromide (CNBr). nih.gov This reaction typically results in the cleavage of a C-N bond to form an alkyl bromide and a cyanamide. The selectivity of cleavage depends on the nature of the alkyl groups attached to the nitrogen. In the case of this compound, which is a tertiary benzylamine, the reaction with cyanogen bromide would likely lead to the cleavage of the benzylic C-N bond.

Oxidative and Reductive Dealkylation Mechanisms

Oxidative dealkylation of tertiary amines can be achieved using various oxidizing agents. The mechanism often involves the formation of an iminium ion intermediate, which is then hydrolyzed to a secondary amine and a carbonyl compound. nih.govencyclopedia.pub For this compound, oxidative conditions could lead to the removal of one of the methyl groups from the nitrogen atom.

Reductive dealkylation methods are also available for the conversion of tertiary amines to secondary amines. These methods often involve the use of chloroformates followed by a reduction step. google.com For example, reaction with a chloroformate like ethyl chloroformate would form a carbamate, and subsequent hydrolysis or reduction would yield the dealkylated secondary amine.

| Dealkylation Method | Reagents | Expected Major Products |

| Von Braun Reaction | Cyanogen bromide (CNBr) | N-cyano-N-methyl-3-acetyl-alpha-methylphenethylamine and methyl bromide |

| Oxidative Dealkylation | H2O2, RuCl3 | N-methyl-3-acetyl-alpha,alpha-dimethylbenzylamine and formaldehyde |

| Reductive Dealkylation | 1. Ethyl chloroformate 2. H2/Pd or LiAlH4 | N-methyl-3-acetyl-alpha,alpha-dimethylbenzylamine |

The products listed are based on general mechanisms of dealkylation for tertiary amines and may not reflect the precise outcome for this compound without specific experimental validation.

Mechanistic Investigations of Reactions Involving 3 Acetyl Alpha,alpha Dimethylbenzylamine

Elucidation of Hydrolysis and Functionalization Mechanisms

While specific studies detailing the hydrolysis and functionalization mechanisms of 3-Acetyl-alpha,alpha-dimethylbenzylamine are not extensively documented in the provided search results, general principles of amine and ketone chemistry can be applied. The hydrolysis of the acetyl group would likely proceed through nucleophilic attack of water on the carbonyl carbon, catalyzed by either acid or base. Functionalization could target the amine, the ketone, or the aromatic ring. For instance, the amine can act as a directing group in various metal-catalyzed reactions.

A general protocol for the γ-C(sp3)–H acyloxylation and alkoxylation of free amines has been reported using 2-hydroxynicotinaldehyde (B1277654) as a transient directing group. nih.gov This method allows for the selective oxygenation of a wide range of aliphatic amines at the γ-methyl positions in the presence of an electrophilic fluorinating bystanding oxidant and acetic acid. nih.gov This strategy is also applicable for the coupling of various aryl, heteroaryl, and aliphatic acids to form amine-containing esters. nih.gov By switching the nucleophile from acids to alcohols, alkoxylation of free amines can be achieved. nih.gov This transient directing group strategy has also been successfully applied to the γ-C(sp3)–H fluorination of free amines. nih.gov

Exploration of C(sp3)–H Bond Activation in Related Amine Systems

The activation of otherwise inert C(sp3)–H bonds is a significant area of research in organic synthesis. Aliphatic amines are particularly important targets for such transformations due to their prevalence in biologically active molecules. researchgate.netcam.ac.uk

Palladium catalysis has been instrumental in the development of C(sp3)–H bond functionalization of aliphatic amines. researchgate.netcam.ac.uk These methods often rely on directing groups to achieve selectivity. researchgate.net The strategies employed can be categorized into three main approaches: the use of an amine-derived directing group, a transient directing group, and the native amine itself as the directing functionality. cam.ac.uk

A notable strategy involves the use of unprotected aliphatic secondary amines to direct a palladium-catalyzed C–H activation event, transforming adjacent methyl groups into synthetically versatile nitrogen heterocycles. cam.ac.uk This process proceeds through a 4-membered ring cyclometallation pathway and can involve either Pd(II) or Pd(IV) intermediates. cam.ac.uk The coordination of the palladium center to the Lewis basic heteroatom of the directing group is thought to lower the energetic costs of C–H bond cleavage and ring closure, typically favoring the formation of 5-membered ring intermediates in classical cyclopalladation. cam.ac.uk

The use of transient directing groups, such as 2-hydroxynicotinaldehyde, has enabled the γ-C(sp3)–H oxygenation of a broad range of free amines. nih.gov This approach avoids the need to covalently install and later remove a directing group. nih.gov

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium for C–H activation. researchgate.net Nickel-catalyzed reactions can proceed through various mechanistic manifolds, including Ni(0)/Ni(II), Ni(I)/Ni(III), Ni(II)/Ni(IV), and Ni(III)/Ni(IV) redox cycles, offering different reactivity profiles compared to palladium. thieme-connect.de

A key feature of many nickel-catalyzed C(sp3)–H activation processes is the use of a directing group to facilitate a proximity-mediated concerted metalation–deprotonation (CMD) step, forming a reactive nickelacycle. thieme-connect.de Mechanistic studies on the C(sp3)–H bond activation mediated by nickel with tertiary ureas have shown that the C–H activation step is rate-determining and can be reversible. acs.org Carboxylate additives have been found to assist in both ligand dissociation and the initial N–H bond activation, which is consistent with a CMD mechanism. acs.org

Nickel-catalyzed site-selective intermolecular amidation of saturated C(sp3)–H bonds has been developed, offering a mild protocol to introduce amide functionalities at C(sp3)−H sites adjacent to nitrogen and oxygen atoms. researchgate.net This method provides a complementary approach to existing oxidative processes. researchgate.net

Stereochemical Control and Regioselectivity in Amine Transformations

Controlling stereochemistry and regioselectivity is a fundamental challenge in the synthesis of complex molecules, including chiral amines. chemrxiv.orgnih.gov The biological activity of stereoisomers can differ significantly, making the development of stereoselective synthetic methods highly valuable. nih.gov

The regioselectivity of nucleophilic attack on epoxides by different amines can be significantly influenced by the choice of Lewis acid. chemrxiv.org For instance, Lewis acid cations like Na+ tend to promote SN2-type attack at the less substituted carbon, while others like Zn2+ can direct the attack to the more substituted carbon. chemrxiv.org

In the synthesis of chiral amines, enzymatic cascades have proven to be highly effective. A one-pot ω-transaminase (TA)/monoamine oxidase (MAO-N) cascade has been developed for the synthesis of chiral 2,5-disubstituted pyrrolidines with excellent enantio- and diastereoselectivity. nih.gov This methodology leverages the complementary regio- and stereoselectivity of the two enzymes. nih.gov

For non-enzymatic approaches, the reduction of N-chiral ketimines is a common strategy. The diastereoselectivity of such reductions is often explained by an in situ cis-to-trans isomerization of the imine before the reduction step. researchgate.net Computational and experimental studies support this hypothesis. researchgate.net Zirconocene hydride has been identified as a highly chemo- and stereoselective reducing agent for sulfinyl ketimines, with a cyclic half-chair transition state proposed to rationalize the high selectivity in benzyl (B1604629) systems. acs.org

Interactive Data Table: Overview of Catalytic Systems for C(sp3)–H Activation in Amine Systems

| Catalyst System | Transformation | Directing Group Strategy | Key Mechanistic Feature |

| Palladium(II) Acetate (B1210297) | C–H Amination to Aziridines | Unprotected secondary amine | 4-membered ring cyclometallation cam.ac.uk |

| Palladium(II) Acetate / 2-hydroxynicotinaldehyde | γ-C(sp3)–H Acyloxylation/Alkoxylation | Transient Directing Group | Selective oxygenation at γ-methyl positions nih.gov |

| Nickel(II) Chloride / dppp (B1165662) / BINOL | Thiolation of Aliphatic Carboxamides | Amide | Thiolation of β-methyl C(sp3)–H bonds researchgate.net |

| Nickel(II) / Phosphine Oxide Ligand | Enantioselective C(sp3)–H Activation of Formamides | Formamide | Formation of chiral N-containing heterocycles researchgate.net |

Advanced Analytical Methodologies for Research on 3 Acetyl Alpha,alpha Dimethylbenzylamine and Its Derivatives

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is indispensable for the unambiguous identification and structural elucidation of "3-Acetyl-alpha,alpha-dimethylbenzylamine." Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise structure of "this compound." By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In a typical ¹H NMR spectrum of "this compound," distinct signals corresponding to the different types of protons would be expected. For instance, the aromatic protons of the benzyl (B1604629) group would appear in the downfield region of the spectrum. The methyl protons of the acetyl group would likely present as a sharp singlet, while the two alpha-methyl groups would also produce a characteristic singlet, integrating to six protons. The position and splitting pattern of the N-H proton, if observable, can provide additional structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is a hypothetical representation based on known chemical shifts for similar functional groups.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.2-7.4 | Multiplet | 5H |

| Alpha-Methyl Protons | ~1.5 | Singlet | 6H |

| Acetyl Methyl Protons | ~2.0 | Singlet | 3H |

| N-H Proton | Variable | Broad Singlet | 1H |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of "this compound." Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the calculation of the exact molecular formula.

For "this compound" (C₁₁H₁₅NO), the expected exact mass can be calculated with high accuracy. An HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, and measure its m/z to several decimal places. This experimentally determined mass is then compared against the theoretical masses of potential molecular formulas, enabling an unambiguous assignment. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions researchgate.net.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Acetylated amines often exhibit characteristic fragmentation pathways that can help to confirm the presence of the acetyl group and the benzylamine (B48309) core nih.govresearchgate.net. The development of HRMS methods for related phenethylamines provides a framework for the analysis of this compound fda.gov.tw.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for the separation of "this compound" from reaction mixtures, the assessment of its purity, and the analysis of its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of "this compound" and for its quantitative analysis. In a typical reversed-phase HPLC method, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Purity is assessed by monitoring the chromatogram for the presence of extraneous peaks, which would indicate impurities. The area under the main peak corresponding to "this compound" is proportional to its concentration, allowing for quantitative analysis when calibrated against a standard of known concentration. The choice of detector, commonly a UV detector set to a wavelength where the aromatic ring absorbs, is critical for achieving high sensitivity. Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good peak shape and resolution from any impurities nih.govhelsinki.fi.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of "this compound," particularly due to its volatility. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter a mass spectrometer, which provides both identification and quantification researchgate.net.

The acetylation of the parent amine, "alpha,alpha-dimethylbenzylamine," enhances its volatility and improves its chromatographic properties, often leading to sharper and more symmetrical peaks compared to the underivatized amine osti.gov. The mass spectrum obtained from the MS detector provides a molecular fingerprint that can be used to confirm the identity of the compound. The fragmentation pattern can be particularly informative, often revealing the loss of the acetyl group or other characteristic fragments of the benzylamine structure waters.com. GC-MS is also highly sensitive, making it suitable for the detection of trace amounts of the compound acs.orgacs.org.

Chiral Separation Techniques for Enantiomeric Purity Analysis

Since "this compound" is a chiral molecule, possessing a stereocenter at the alpha-carbon, it can exist as a pair of enantiomers. Chiral separation techniques are therefore essential for determining the enantiomeric purity of a sample. This is particularly important in pharmaceutical and biological contexts, where different enantiomers can have distinct activities.

Chiral HPLC is a common method for separating enantiomers. This can be achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Alternatively, a chiral mobile phase additive can be used to form diastereomeric complexes that can be separated on a standard achiral column mdpi.com. Another approach involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated by conventional HPLC or GC nih.gov. The selection of the appropriate chiral separation method depends on the specific properties of the enantiomers and the analytical requirements researchgate.netgoogle.com.

Table 2: Analytical Techniques and Their Applications for this compound

| Technique | Primary Application | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Connectivity, chemical environment of atoms |

| HRMS | Molecular Formula Determination | Exact mass, elemental composition |

| HPLC | Purity Assessment & Quantification | Purity, concentration |

| GC-MS | Volatile Analysis & Identification | Identity, fragmentation pattern, purity |

| Chiral HPLC/GC | Enantiomeric Purity Analysis | Enantiomeric ratio/excess |

Derivatization Strategies for Enhanced Analytical Detection and Resolution

The analytical investigation of this compound, like other phenethylamine (B48288) derivatives, often necessitates chemical derivatization prior to chromatographic analysis. This preparatory step is crucial for several reasons: to improve the volatility and thermal stability of the analyte for gas chromatography (GC), to enhance detector response for both GC and liquid chromatography (LC), to improve chromatographic peak shape and resolution, and to enable the separation of enantiomers on achiral columns. shimadzu.comjfda-online.com The primary amine functional group in the this compound molecule is the principal target for these derivatization reactions. Strategies can be broadly categorized into two main types: achiral derivatization for general analytical enhancement and chiral derivatization for enantioselective analysis.

Achiral Derivatization

Achiral derivatization aims to modify the molecule to make it more amenable to analysis, primarily by increasing its volatility for GC or by attaching a chromophoric or fluorophoric tag for enhanced detection in HPLC. thermofisher.comchromtech.com

Acylation for Gas Chromatography-Mass Spectrometry (GC-MS): Acylation is a common strategy for derivatizing primary and secondary amines. For phenethylamines, reagents such as trifluoroacetic (TFA) anhydride (B1165640) are frequently employed. shimadzu.com The reaction involves the acylation of the amine group, which reduces its polarity and increases the volatility of the resulting amide derivative. This transformation is beneficial as underivatized phenethylamines can exhibit poor chromatographic behavior, including peak tailing due to adsorption on the analytical column. shimadzu.com Furthermore, TFA derivatization can produce characteristic mass fragments in MS, aiding in structural confirmation. shimadzu.com Automated on-column derivatization techniques have been developed that significantly shorten sample preparation time by injecting the derivatizing agent and the sample sequentially into the hot GC inlet, where the reaction occurs instantaneously. shimadzu.comshimadzu.com

Derivatization for High-Performance Liquid Chromatography (HPLC): Primary amines often lack a strong chromophore, resulting in poor sensitivity with UV-Vis detectors. Pre-column derivatization can attach a molecule with high molar absorptivity or fluorescence quantum yield, drastically lowering detection limits. thermofisher.comchromatographyonline.com A variety of reagents are available for this purpose, reacting under mild conditions to form stable derivatives. nih.gov Commonly used reagents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and Dansyl chloride (DNS-Cl). thermofisher.comnih.gov A comparative study of five different amine-derivatization reagents found Dansyl-Cl to be a very versatile option, producing derivatives with both strong fluorescence and high ionization efficiency for LC-MS. nih.gov

Below is a summary of common achiral derivatization reagents applicable to primary amines.

| Derivatizing Reagent | Abbreviation | Primary Analytical Technique | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | GC-MS | Increases volatility and improves mass spectral information. | shimadzu.com |

| N-Methyl-bis(trifluoroacetamide) | MBTFA | GC-MS | Forms stable, volatile trifluoroacetamides; ideal for FID and ECD detectors. | gcms.cz |

| o-Phthalaldehyde (with a thiol) | OPA | HPLC-FLD | Forms highly fluorescent isoindole derivatives for sensitive detection. | nih.govnih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | HPLC-UV/FLD | Attaches a UV-active and fluorescent tag; useful under acidic chromatography conditions. | thermofisher.comnih.gov |

| Dansyl Chloride | DNS-Cl | HPLC-UV/FLD, LC-MS | Creates highly fluorescent and readily ionizable derivatives. | thermofisher.comnih.gov |

Chiral Derivatization

Since this compound possesses a chiral center, distinguishing between its enantiomers is often a key analytical objective. Chiral derivatization is an indirect method for resolving enantiomers. The strategy involves reacting the racemic amine with an enantiomerically pure chiral derivatizing reagent (CDR). jfda-online.comnih.gov This reaction creates a pair of diastereomers, which, unlike the original enantiomers, have different physical and chemical properties and can therefore be separated using standard, achiral chromatographic columns. jfda-online.comnih.gov

Reagents for Enantioselective GC Analysis: For GC-based methods, several chiral reagents are effective for derivatizing phenethylamines. One of the most well-established reagents is N-trifluoroacetyl-L-prolyl chloride (TPC). oup.com It reacts with the primary amine to form stable diastereomeric amides that are readily separable on common GC capillary columns. oup.com Similar proline-based reagents, such as S-(-)-N-(fluoroacyl)-prolyl chloride, have also been successfully used to develop simple and flexible enantioselective methods for various chiral phenethylamine agents. nih.gov

The selection of a CDR depends on the analytical technique, the specific structure of the analyte, and the required sensitivity.

| Chiral Derivatizing Reagent (CDR) | Common Name/Abbreviation | Primary Analytical Technique | Mechanism/Outcome | Reference |

|---|---|---|---|---|

| N-trifluoroacetyl-L-prolyl chloride | TPC / l-TPC | GC-FID, GC-MS | Forms stable diastereomeric amides separable on achiral columns. | nih.govoup.com |

| S-(-)-N-(fluoroacyl)-prolyl chloride | - | GC-MS, GC-FID | Forms diastereomers, improving stereoselectivity and sensitivity. | nih.gov |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent / FDAA | LC-MS/MS, HPLC-UV | Creates diastereomers with strong UV absorbance for HPLC separation. | nih.gov |

| (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride | Mosher's Acid Chloride / MTPA-Cl | GC-MS, NMR | Forms stable diastereomeric amides for enantiomeric excess determination. | nih.govresearchgate.net |

Computational Chemistry Studies on 3 Acetyl Alpha,alpha Dimethylbenzylamine and Analogous Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a versatile tool in computational chemistry for studying the properties of molecules and the pathways of chemical reactions.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving 3-Acetyl-alpha,alpha-dimethylbenzylamine. By identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them, a detailed step-by-step reaction mechanism can be elucidated. For instance, in reactions such as nucleophilic additions to the acetyl group's carbonyl carbon or electrophilic aromatic substitutions on the phenyl ring, DFT can be used to model the geometric changes and energy profiles of the reacting species.

The process involves optimizing the geometries of all stationary points on the reaction pathway and calculating their corresponding energies. researchgate.net The transition state, which represents the energy barrier of the reaction, is characterized by having exactly one imaginary vibrational frequency. The magnitude of this imaginary frequency corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products. nih.gov

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State | +25.3 |

| Intermediate | -5.7 |

| Second Transition State | +15.8 |

| Products | -12.4 |

Note: This table is illustrative and does not represent experimental data.

DFT-based reactivity descriptors, derived from the principles of conceptual DFT, are powerful tools for predicting how and where a molecule like this compound will react. numberanalytics.com These descriptors provide a quantitative measure of a molecule's propensity to act as an electrophile or a nucleophile. asrjetsjournal.org

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Fukui Functions and Dual Descriptor: These local reactivity descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations could predict whether an electrophile would preferentially attack the phenyl ring or the nitrogen atom, and at which specific position on the ring (ortho, meta, or para) the reaction is most likely to occur. nih.gov

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be investigated using DFT. By calculating the energies of the diastereomeric transition states leading to different stereochemical outcomes, the favored reaction pathway can be identified. scispace.com The energy difference between these transition states allows for a quantitative prediction of the stereoisomeric ratio of the products.

Table 2: Illustrative DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Chemical Potential (μ) | -3.65 eV |

| Hardness (η) | 2.85 eV |

Note: This table is illustrative and does not represent experimental data.

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound. Molecular dynamics (MD) simulations, for example, can be used to study the conformational flexibility of the molecule and its interactions with solvent molecules or biological macromolecules over time. By simulating the motion of atoms and molecules, MD can provide insights into how the molecule explores its conformational space, which can be crucial for understanding its reactivity and biological activity.

These simulations can also be used to study the solvation of this compound in different solvents, providing information about its solubility and the influence of the solvent on its structure and reactivity. In the context of drug design, molecular docking, a type of molecular modeling, can be used to predict the binding mode and affinity of this compound and its analogs to a target protein.

Quantitative Structure-Property Relationship (QSPR) Studies on Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. nih.gov For derivatives of this compound, QSPR models can be developed to predict properties such as boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors.

In QSPR studies, structural modifications to the parent molecule, this compound, are quantified using a variety of molecular descriptors. These descriptors can be broadly categorized as electronic, steric, and lipophilic.

Electronic Descriptors: These describe the electronic properties of the molecule and its substituents. Examples include Hammett constants, calculated dipole moments, and atomic charges. Changes in these descriptors upon structural modification can be correlated with changes in reactivity or biological activity. ubaya.ac.id

Steric Descriptors: These quantify the size and shape of the molecule. Descriptors such as molecular volume, surface area, and Taft steric parameters are used. The steric properties of substituents can significantly impact reaction rates and binding affinities. nih.gov

By systematically varying substituents on the phenyl ring or the amine group of this compound and calculating these descriptors, a dataset can be generated. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a QSPR model that correlates the changes in these descriptors with observed properties.

Once a statistically robust QSPR model is developed, it can be used to predict the properties and reactivity of new, unsynthesized derivatives of this compound. researchgate.net For instance, a QSPR model could be built to predict the rate of a particular reaction based on descriptors that quantify the electronic and steric effects of different substituents. This predictive capability is highly valuable in guiding synthetic efforts, allowing chemists to prioritize the synthesis of compounds that are most likely to possess the desired properties.

Computational descriptors can also be used to predict synthetic outcomes. For example, by correlating descriptors with the observed regioselectivity or stereoselectivity in a series of reactions, it may be possible to predict the outcome for new substrates. scispace.com This approach can help in the rational design of experiments and the optimization of reaction conditions.

Role and Applications of 3 Acetyl Alpha,alpha Dimethylbenzylamine in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Urea (B33335) and Amide Derivatives

The presence of a primary amine group is the key feature that allows 3-Acetyl-alpha,alpha-dimethylbenzylamine to serve as a foundational precursor for a multitude of urea and amide derivatives. These reactions typically involve the formation of a new carbon-nitrogen bond at the amine functional group.

Synthesis of Amide Derivatives: Amides are readily synthesized from this compound by reacting it with carboxylic acids or, more commonly, their activated forms such as acid chlorides or anhydrides. sphinxsai.comgoogle.com This acylation reaction is a robust and high-yielding method for introducing a wide variety of substituents, thereby modifying the molecule's steric and electronic properties. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct. google.com This straightforward, one-step process makes it a fundamental transformation in organic synthesis. sphinxsai.com

Synthesis of Urea Derivatives: Urea derivatives are crucial motifs in medicinal chemistry and materials science. nih.gov The synthesis of ureas from this compound can be achieved through several established methods. The most common approach involves the reaction of the primary amine with an isocyanate, which directly yields an unsymmetrical urea. nih.gov Alternative and often safer methods avoid the handling of toxic isocyanates by using phosgene-equivalents like N,N'-Carbonyldiimidazole (CDI) or by employing rearrangement reactions. nih.govresearchgate.net Another strategy involves the reaction of the amine with potassium cyanate (B1221674) in an acidic aqueous solution. eurekaselect.com These methods provide access to a broad spectrum of N,N'-substituted ureas.

The following table illustrates potential amide and urea derivatives synthesized from this compound.

| Derivative Type | Reagent | Resulting Compound Name |

| Amide | Benzoyl chloride | N-(3-acetyl-alpha,alpha-dimethylbenzyl)benzamide |

| Amide | Acetyl chloride | N-(3-acetyl-alpha,alpha-dimethylbenzyl)acetamide |

| Amide | 4-Nitrobenzoyl chloride | N-(3-acetyl-alpha,alpha-dimethylbenzyl)-4-nitrobenzamide |

| Urea | Phenyl isocyanate | 1-(3-acetyl-alpha,alpha-dimethylbenzyl)-3-phenylurea |

| Urea | Methyl isocyanate | 1-(3-acetyl-alpha,alpha-dimethylbenzyl)-3-methylurea |

| Urea | N,N'-Carbonyldiimidazole, then Aniline | 1-(3-acetyl-alpha,alpha-dimethylbenzyl)-3-phenylurea |

Building Block for Diverse Heterocyclic Scaffolds

The dual functionality of this compound, possessing both an amine and a ketone (specifically, an acetyl group with an active methyl), allows it to be used as a versatile building block for constructing various heterocyclic rings. These intramolecular or intermolecular cyclization reactions often lead to scaffolds of significant interest in drug discovery.

One key strategy involves leveraging the reactivity of the methyl group of the acetyl moiety, which can be formylated by reagents such as dimethylformamide dimethyl acetal (B89532) (DMFDMA). researchgate.net The resulting enamine can then undergo cyclization with the appropriately functionalized amine or with other reagents to form diverse heterocyclic systems. For example, condensation reactions involving the acetyl group and the amine can lead to the formation of nitrogen-containing heterocycles. While direct cyclization between the meta-positioned amine and acetyl group is not straightforward, intermolecular reactions that engage both functional groups with other building blocks are common. For instance, the amine can be converted into a different functional group that then participates in a cyclization reaction with the nearby acetyl group.

Below is a table of representative heterocyclic scaffolds that could potentially be synthesized using this compound as a key starting material.

| Heterocyclic Class | General Synthetic Strategy | Potential Reagents |

| Pyrimidines | Condensation of the enaminone (derived from the acetyl group) with a benzamidine (B55565) derivative. researchgate.net | DMFDMA, Benzamidine |

| Pyrazoles | Reaction of the enaminone intermediate with a hydrazine (B178648) derivative. researchgate.net | DMFDMA, Hydrazine Hydrochloride |

| Quinolines | Friedländer Annulation (requires modification to an ortho-aminoacetyl precursor) | N/A (Illustrative of general principle) |

| Pyridines | Condensation of the enaminone with a compound containing an active methylene (B1212753) group, like cyanothioacetamide. researchgate.net | DMFDMA, Cyanothioacetamide |

Strategies for Late-Stage Functionalization and Molecular Diversification

Late-stage functionalization (LSF) is a powerful strategy in modern medicinal chemistry that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.govscispace.com This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.govchemrxiv.org The scaffold of this compound and its derivatives is well-suited for various LSF reactions.

The primary targets for LSF on this scaffold are the C-H bonds of the aromatic ring. The substitution pattern of the resulting products is dictated by the directing effects of the existing functional groups. For instance, after converting the primary amine to an amide, the amide group typically acts as an ortho- and para-director for electrophilic aromatic substitution or directed C-H activation reactions. Conversely, the acetyl group is a meta-director. This interplay allows for selective functionalization at different positions on the aromatic ring.

Common LSF strategies applicable to this scaffold include:

Directed C-H Halogenation: Introduction of chlorine, bromine, or iodine atoms onto the aromatic ring, which can then serve as handles for subsequent cross-coupling reactions.

C-H Borylation/Arylation: Palladium- or rhodium-catalyzed reactions can install boronic esters or aryl groups at specific C-H bonds, enabling the synthesis of biaryl structures. chemrxiv.org

Photoredox Catalysis: This modern approach enables a wide range of C-H functionalizations, including alkylation and trifluoromethylation, under mild conditions. scispace.com

The following table outlines potential late-stage functionalization strategies for derivatives of this compound.

| LSF Strategy | Target Position | Catalyst/Reagent Example | Potential Outcome |

| Directed C-H Borylation | Ortho to Amide Group | Iridium catalyst, B2Pin2 | Installation of a boronic ester for Suzuki coupling |

| C-H Halogenation | Ortho/Para to Amide Group | N-Bromosuccinimide (NBS) | Bromination of the aromatic ring |

| Friedel-Crafts Acylation | Ortho/Para to Amide Group | Acetyl Chloride, AlCl3 | Introduction of a second acetyl group |

| C-H Arylation | Ortho to Amide Group | Palladium catalyst, Aryl halide | Formation of a biaryl compound |

Green Chemistry Approaches in the Synthesis and Transformation of Benzylamine Derivatives

Development of Sustainable Synthetic Protocols and Reaction Media

The choice of solvent and reaction conditions is critical in establishing a green synthetic protocol. Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to industrial waste and environmental pollution. Research into benzylamine (B48309) synthesis has explored several sustainable alternatives.

One promising area is the use of Deep Eutectic Solvents (DESs) as a reaction medium. mdpi.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and exhibit negligible vapor pressure. For instance, a one-pot synthesis of benzylamine derivatives has been successfully demonstrated using a medium of choline (B1196258) chloride and sodium salts, which functions as a green and reusable medium, eliminating the formation of salt by-products typically seen in classical methods. researchgate.net

Aqueous media also represent a highly desirable green solvent. Methodologies such as microwave-assisted cyclocondensation of primary amines and alkyl dihalides have been effectively carried out in alkaline aqueous solutions, offering mild reaction conditions and rapid completion times. mdpi.com

Catalytic Methodologies for Environmentally Benign Processes

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions, often replacing stoichiometric reagents that generate significant waste. The synthesis of benzylamines from readily available precursors like alcohols is a prime example of where catalytic methods offer substantial environmental benefits.

A leading green strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.org This process involves the catalytic, temporary removal of hydrogen from an alcohol to form an intermediate aldehyde or ketone. This intermediate then reacts with an amine source (like ammonia), and the catalyst subsequently returns the "borrowed" hydrogen to the resulting imine, yielding the final amine product. rsc.orgnih.gov The only byproduct of this elegant, atom-economical process is water. Various catalytic systems, particularly those based on non-noble 3d-metals like nickel, have proven effective. For example, commercially available heterogeneous Nickel (Ni) catalysts can facilitate the direct coupling of benzyl (B1604629) alcohols with ammonia (B1221849) sources (e.g., aqueous ammonia or ammonium (B1175870) carbonate) to produce primary benzylamines with good selectivity, crucially avoiding the common side-reaction of over-alkylation. nih.govacs.org

Table 1: Selected Catalytic Systems for Benzylamine Synthesis via Borrowing Hydrogen

| Catalyst System | Alcohol Substrate | Ammonia Source | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Raney Ni | Vanillyl alcohol | (NH₄)₂CO₃ | 140 | 75 | acs.org |

| Ni/Al₂O₃–SiO₂ | Vanillyl alcohol | aq. NH₃ | 140 | 60 | acs.org |

The use of heterogeneous catalysts, such as nickel supported on alumina-silica (Ni/Al₂O₃–SiO₂), is particularly advantageous as they can be easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process. nih.gov This approach represents a significant improvement over traditional methods that often require harsh conditions and produce substantial waste.

Atom Economy and Waste Minimization in Chemical Transformations

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnumberanalytics.com A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no waste byproducts. rsc.org

The synthesis of amines provides a clear illustration of this principle. Classical methods, such as the Gabriel synthesis, exhibit very poor atom economy because they use stoichiometric amounts of reagents like phthalhydrazide, which are ultimately converted into waste byproducts. primescholars.comrsc.org Similarly, routes starting from benzyl halides and ammonia generate stoichiometric amounts of salt waste. researchgate.net

In contrast, modern catalytic methods demonstrate significantly higher atom economy. The direct reductive amination of a ketone (e.g., 3-acetylacetocumene) or the "borrowing hydrogen" amination of an alcohol (e.g., 3-Acetyl-alpha,alpha-dimethylbenzyl alcohol) with ammonia are highly atom-economical.

Reaction Scheme Comparison:

Low Atom Economy (Halide Route): R-CH₂-Cl + 2 NH₃ → R-CH₂-NH₂ + NH₄Cl (Generates ammonium chloride waste)

High Atom Economy (Borrowing Hydrogen Route): R-CH₂-OH + NH₃ --(Catalyst)--> R-CH₂-NH₂ + H₂O (Generates only water as a byproduct)

This comparison highlights how catalytic strategies directly contribute to waste minimization by design. rsc.org By maximizing the incorporation of starting materials into the final product, these green routes reduce the need for downstream waste treatment and disposal, leading to both environmental and economic benefits. numberanalytics.com

Table 2: Atom Economy Comparison for Hypothetical Syntheses of 3-Acetyl-alpha,alpha-dimethylbenzylamine

| Synthetic Route | Key Reagents | Major Byproducts | Theoretical Atom Economy (%) | Green Chemistry Principle |

|---|---|---|---|---|

| From Benzyl Halide | 3-Acetyl-α,α-dimethylbenzyl chloride, Ammonia | Ammonium chloride | Low | Poor |

| Reductive Amination (from Ketone) | 3'-Acetyl-2-phenylpropan-2-one, Ammonia, H₂ | Water | High | Excellent |

Photochemical and Electrochemical Synthesis of Amine Derivatives

Harnessing energy from light (photochemistry) or electricity (electrochemistry) provides powerful green alternatives to conventional thermal methods for driving chemical reactions. These approaches can often be conducted at ambient temperature and pressure, reducing energy consumption and allowing for the use of "reagentless" activation, where light or electrons replace chemical oxidants or reductants.

Electrochemical Synthesis: Electrosynthesis offers a sustainable pathway for amine production by using electrons as a clean reagent. rsc.org A notable strategy is paired electrolysis, where both the anodic and cathodic reactions are used to perform desired chemical transformations. For example, an electrochemical approach for converting benzyl alcohol to benzyl-tert-butylamine has been developed. rsc.org In this system, the benzyl alcohol is first selectively oxidized to benzaldehyde (B42025) at the anode using a nickel oxyhydroxide (NiOOH) catalyst. Concurrently, the benzaldehyde undergoes reductive amination at the cathode to form the final amine product. rsc.org This integrated process minimizes waste and improves energy efficiency. rsc.org Mechanistic studies have confirmed the formation of imine intermediates during the process. rsc.orgnih.gov Such a strategy could hypothetically be applied to synthesize this compound from its corresponding alcohol, avoiding the use of chemical oxidants and reductants.

Photochemical Synthesis: Photochemistry utilizes light to access excited states of molecules, enabling unique and highly selective transformations that are often difficult to achieve thermally. In the context of amine synthesis, photochemical methods have been developed for the deoxygenative alkylation of secondary amides to produce α-branched secondary amines. nih.gov This process involves the activation of an amide, followed by a photochemical radical alkylation step initiated by light (e.g., 390 nm LED). nih.gov While this specific method produces secondary amines, the underlying principle of using light to generate reactive radical intermediates under mild conditions is broadly applicable. Photocatalytic strategies are also emerging for the direct α-C−H alkylation of unprotected primary amines, providing a novel disconnection for the synthesis of complex amine structures. researchgate.netvapourtec.com These light-driven methods represent a frontier in green chemistry, offering pathways to complex molecules like substituted benzylamine derivatives with high precision and minimal environmental impact.

Future Research Directions and Unresolved Challenges for 3 Acetyl Alpha,alpha Dimethylbenzylamine Chemistry

Enantioselective Synthesis and Chiral Resolution of Related Benzylamine (B48309) Structures

The development of efficient methods for the enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical and materials science. For structures akin to 3-acetyl-alpha,alpha-dimethylbenzylamine, which possess a sterically hindered quaternary stereocenter, traditional symmetric hydrogenation or reduction of imine precursors can be challenging. Future research will likely focus on overcoming these hurdles through the development of novel chiral catalysts and synthetic strategies.

One of the most significant unresolved challenges is the direct asymmetric synthesis of such sterically demanding amines with high enantiopurity. While kinetic resolution of racemic benzylamines has been achieved with high selectivity using palladium catalysis, this method is inherently limited to a 50% theoretical yield for the desired enantiomer. Future efforts will need to concentrate on atom-economical approaches that can generate the desired enantiomer directly.

Key Research Directions:

Development of Novel Chiral Ligands: The design and synthesis of new chiral ligands for transition metal catalysts (e.g., iridium, rhodium, palladium) that can effectively control the stereochemistry of reactions involving sterically hindered substrates.

Asymmetric Hydroamination: Exploration of asymmetric hydroamination reactions to directly add an amino group across a double bond in a prochiral precursor, a highly atom-economical approach.

Biocatalysis: The use of engineered enzymes, such as transaminases or imine reductases, offers a promising green chemistry approach to the synthesis of chiral amines with high enantioselectivity.

Dynamic Kinetic Resolution: Combining a rapid racemization of the starting material with a highly selective kinetic resolution to theoretically achieve a 100% yield of the desired enantiomer.

The table below summarizes potential chiral resolving agents that could be investigated for the resolution of racemic this compound, a common and practical approach in the absence of a direct asymmetric synthesis.

| Resolving Agent Class | Specific Examples | Rationale |

| Chiral Acids | Tartaric acid, Mandelic acid, Camphorsulfonic acid | Forms diastereomeric salts with the basic amine, which can often be separated by fractional crystallization. |

| Chiral Auxiliaries | (R)- or (S)-α-phenylethylamine | Can be used to form diastereomeric amides or imines, which can then be separated chromatographically or by crystallization. |

Novel Catalytic Systems for Direct Functionalization

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis that offers the potential to streamline synthetic routes by avoiding the need for pre-functionalized starting materials. For this compound, the development of novel catalytic systems for the direct functionalization of both the aromatic ring and the benzylic position is a key area for future research.

A significant challenge lies in achieving high regioselectivity, particularly in the functionalization of the aromatic ring, which is influenced by the existing acetyl and aminoalkyl substituents. Furthermore, the development of catalytic systems that can operate under mild conditions with high functional group tolerance is crucial.

Key Research Directions:

Directed C-H Activation: The use of the amine functionality as a directing group to achieve ortho-selective C-H functionalization of the benzene (B151609) ring. This could enable the introduction of a wide range of substituents, including aryl, alkyl, and heteroatom groups.

Photoredox Catalysis: The application of visible-light-mediated photoredox catalysis for the C-H functionalization of benzylamines under mild, redox-neutral conditions.

Transient Directing Groups: The development of catalytic systems that utilize a transient directing group to enable C-H activation, thereby avoiding the need for an additional synthetic step to install and remove a permanent directing group.

Benzylic C-H Functionalization: The exploration of catalytic systems for the direct functionalization of the benzylic C-H bonds, although challenging for a quaternary center, could lead to novel molecular scaffolds.

The following table outlines potential catalytic systems for the direct functionalization of benzylamine derivatives, which could be adapted for this compound.

| Catalytic System | Target Functionalization | Potential Advantages |

| Palladium(II) with a directing group | Ortho-arylation of the benzene ring | High regioselectivity and broad substrate scope. |

| Rhodium(I) or Rhodium(II) with a directing group | Ortho-alkylation with alkenes | Access to novel carbon-carbon bond formations. |

| Copper(II) with a transient directing group | Ortho-sulfonylation of the benzene ring | Avoids the need for a permanent directing group. |

| Photoredox catalyst with a hydrogen atom transfer (HAT) catalyst | Benzylic C-H arylation | Mild reaction conditions and high functional group tolerance. |

Automation and Flow Chemistry Integration for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, safety, and reproducibility. Automation and flow chemistry offer powerful solutions to these challenges by enabling precise control over reaction parameters, enhancing safety, and facilitating high-throughput experimentation.

A key unresolved challenge for the synthesis of this compound and its derivatives is the development of a continuous, end-to-end synthesis that integrates reaction, workup, and purification steps. This would not only improve efficiency but also allow for the safe handling of potentially hazardous reagents and intermediates.

Key Research Directions:

Development of Continuous Flow Reactors: The design and optimization of continuous flow reactors for key synthetic steps, such as Grignard additions, hydrogenations, and C-H functionalization reactions.

Automated Reaction Optimization: The use of automated systems with integrated in-line analytics to rapidly screen reaction conditions and identify optimal parameters for yield and selectivity.

Integration of Downstream Processing: The development of integrated flow systems that combine synthesis with in-line extraction, purification, and crystallization, leading to a fully automated "synthesis-to-product" platform.

Machine Learning for Process Optimization: The application of machine learning algorithms to analyze data from high-throughput experiments and predict optimal reaction conditions, accelerating process development.

Advanced In-Situ Spectroscopic Monitoring of Reaction Pathways

A deep understanding of reaction mechanisms and kinetics is essential for process optimization and control. Advanced in-situ spectroscopic techniques provide real-time insights into the concentration of reactants, intermediates, and products, enabling a more detailed understanding of reaction pathways.

For the synthesis of this compound, a significant challenge is the monitoring of complex, multi-step reactions, particularly those involving air- and moisture-sensitive organometallic reagents. The development of robust in-situ monitoring techniques is crucial for ensuring process consistency and safety.

Key Research Directions:

Application of In-situ FTIR and Raman Spectroscopy: The use of in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the formation and consumption of key species in real-time, providing valuable kinetic data.

**Monitoring of Grignard Reactions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Acetyl-alpha,alpha-dimethylbenzylamine, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves acetylation of alpha,alpha-dimethylbenzylamine using acetylating agents (e.g., acetyl chloride) under controlled conditions. Critical parameters include reaction temperature (optimal range: 0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 amine-to-acetylating agent), and catalyst selection (e.g., pyridine for acid scavenging). Yield optimization may require purification via fractional distillation or column chromatography. Analogous methods for alpha,alpha-disubstituted amino acid derivatives highlight the importance of steric hindrance management during acetylation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Structural confirmation involves:

- IR Spectroscopy : Identification of acetyl C=O stretching vibrations (~1680–1720 cm⁻¹) and N-H bending modes (~1600 cm⁻¹). Reference spectra from NIST databases (e.g., gas-phase IR data for related amines ) and Aldrich FT-IR libraries (e.g., benzylamine derivatives ) provide benchmarks.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time matching and fragmentation patterns (e.g., m/z peaks corresponding to molecular ion [M⁺] and acetyl-group loss). Cross-referencing with NIST Standard Reference Data ensures accuracy .

Q. What are the critical physical properties (e.g., vaporization enthalpy) of this compound, and how are they experimentally determined?

- Methodological Answer : Enthalpy of vaporization (ΔvapH) is measured via gas saturation (GS) methods. For example, data collection across a temperature range (e.g., 283–318 K) using thermogravimetric analysis, followed by Clausius-Clapeyron equation calculations. NIST-reported ΔvapH values for alpha-methylbenzylamine (54.9 ± 0.3 kJ/mol ) provide a methodological template. Differential scanning calorimetry (DSC) can supplement phase-change data.

Advanced Research Questions

Q. How can conflicting chromatographic retention times or spectral data be resolved when characterizing this compound?

- Methodological Answer : Discrepancies arise from isomerization or solvent interactions. Strategies include:

- Multi-technique validation : Cross-checking GC-MS with HPLC (using chiral columns for enantiomer separation) and NMR (e.g., ¹³C NMR for acetyl-group confirmation).

- Database reconciliation : Aligning experimental IR/Raman spectra with NIST and Aldrich reference libraries .

- Isotopic labeling : Using deuterated solvents in NMR to resolve overlapping proton signals.

Q. What strategies optimize enantiomeric purity in derivatives of this compound?

- Methodological Answer : Enantiomeric resolution can be achieved via:

- Chiral chromatography : Utilizing cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.

- Kinetic resolution : Enzymatic acetylation using lipases (e.g., Candida antarctica Lipase B) to selectively modify one enantiomer .

- Crystallization-induced asymmetric transformation : Leveraging solvent polarity to favor crystallization of a single enantiomer.

Q. What computational methods validate the conformational stability of this compound in different solvent systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy minima for rotational isomers (e.g., acetyl-group orientation) using B3LYP/6-31G(d) basis sets. Compare with experimental dipole moments.

- Molecular Dynamics (MD) Simulations : Assess solvent interactions (e.g., in polar aprotic vs. nonpolar solvents) to predict solubility and stability. NIST’s ThermoML data can parameterize force fields .

- QSPR Modeling : Correlate logP values with partitioning behavior in biphasic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.